molecular formula C16H19NO B14124589 6-(Cyclohexylmethoxy)quinoline

6-(Cyclohexylmethoxy)quinoline

Cat. No.: B14124589
M. Wt: 241.33 g/mol
InChI Key: GIQDKGXNLVPUPM-UHFFFAOYSA-N
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Description

6-(Cyclohexylmethoxy)quinoline is a chemical compound with the molecular formula C16H19NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a cyclohexylmethoxy group attached to the quinoline ring. This structural modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylmethoxy)quinoline typically involves the reaction of quinoline with cyclohexylmethanol under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylmethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated form, altering its chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the cyclohexylmethoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-(Cyclohexylmethoxy)quinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the cyclohexylmethoxy group.

    6-Methoxyquinoline: A derivative with a methoxy group instead of a cyclohexylmethoxy group.

    Cyclohexylquinoline: A compound with a cyclohexyl group directly attached to the quinoline ring.

Uniqueness

6-(Cyclohexylmethoxy)quinoline is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

6-(cyclohexylmethoxy)quinoline

InChI

InChI=1S/C16H19NO/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h4,7-11,13H,1-3,5-6,12H2

InChI Key

GIQDKGXNLVPUPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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